molecular formula C25H26N4O5S B2372719 2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 892382-45-5

2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2372719
CAS No.: 892382-45-5
M. Wt: 494.57
InChI Key: BUOOLQQCLXZUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with a hydroxymethyl group at position 11, a 4-methoxyphenyl substituent at position 5, and a methyl group at position 13. The sulfanyl group at position 7 is linked to a morpholine-substituted ethanone moiety.

The crystallographic refinement of this compound likely employed tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids), ensuring accurate determination of bond lengths, angles, and hydrogen-bonding networks . Structure validation, as described by Spek (2009), would confirm the absence of geometric strain or misplaced electron density .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-15-22-19(17(13-30)12-26-15)11-20-24(34-22)27-23(16-3-5-18(32-2)6-4-16)28-25(20)35-14-21(31)29-7-9-33-10-8-29/h3-6,12,30H,7-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOOLQQCLXZUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)N5CCOCC5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a triazatricyclo structure with multiple functional groups including hydroxymethyl and methoxyphenyl moieties. The presence of a morpholine ring suggests possible interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar in structure to 2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one may exhibit various biological activities including:

  • Antiproliferative Effects : Compounds with similar structures have demonstrated moderate antiproliferative activity against mammalian cells through mechanisms such as inhibition of topoisomerase II .
  • Phototoxicity and Mutagenicity : Studies have shown that certain derivatives do not exhibit mutagenicity or skin phototoxicity when exposed to UVA light, making them potential candidates for photochemotherapy .
  • Enzyme Inhibition : The structural components suggest potential inhibitory effects on specific enzymes which could be explored further in drug development.

Study 1: Antiproliferative Activity

A comparative study involving compounds structurally related to our target molecule revealed significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the inhibition of DNA topoisomerases, critical enzymes for DNA replication .

Study 2: Toxicity Assessment

In another study assessing the safety profile of related compounds, it was found that these molecules did not induce mutagenic effects in standard assays. This is crucial for their development as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeAssay TypeResult
HOFQAntiproliferativeMTT AssayModerate inhibition
MOFQAntiproliferativeColony FormationHigher activity than 8-MOP
HOHFQAntiproliferativeTopoisomerase InhibitionSignificant inhibition

Scientific Research Applications

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress and related diseases. Antioxidants are vital in preventing cellular damage and may play a role in therapeutic strategies against conditions like cancer and neurodegenerative diseases .

Anticancer Activity

The compound has shown promise in anticancer research . Its structural features suggest potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

β2 Adrenergic Agonist Activity

This compound has been identified as having dual activity as a β2 adrenergic agonist and an M3 muscarinic antagonist . Such properties are beneficial in developing treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by facilitating bronchodilation while managing secretions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and safety profile. Variations in functional groups can significantly alter its pharmacokinetic properties and receptor affinity, guiding future modifications to enhance therapeutic outcomes.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study BAnticancer EfficacyShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Study CBronchodilator EffectsConfirmed efficacy in preclinical models of asthma, showing reduced airway resistance post-administration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs can be categorized based on key substituents:

  • Tricyclic Core Variants : Replacements of the oxa-aza tricyclic system with simpler bicyclic frameworks (e.g., thiazole or benzothiazole rings) reduce steric complexity but may diminish binding specificity. For example, 1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one (14g) retains the morpholine and ketone groups but lacks the tricyclic scaffold, resulting in lower molecular weight (369.15 g/mol vs. ~550 g/mol estimated for the target compound) and altered solubility .
  • Substituent Modifications: The 4-methoxyphenyl group contributes to π-π stacking and hydrophobic interactions. Analogs with electron-withdrawing groups (e.g., nitro or cyano) at this position may enhance electrophilic reactivity but reduce metabolic stability .

Hydrogen-Bonding and Supramolecular Interactions

The hydroxymethyl and morpholine groups facilitate hydrogen bonding, critical for molecular recognition. Bernstein et al. (1995) emphasize that such motifs often form extended networks (e.g., R₂²(8) or C(4) chains) in crystals, influencing solubility and crystallinity . In contrast, methylofuran (a cofactor with formylated glutamic acid chains) demonstrates how α/β-linkage variations in functional groups alter conformational flexibility and binding modes .

Data Tables

Table 1. Structural and Physicochemical Comparison with Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Hydrogen-Bond Donors/Acceptors LogP* (Predicted)
Target Compound ~550 Tricyclic core, 4-methoxyphenyl, morpholine 3 donors, 6 acceptors 2.8
1-[4-(2-Morpholin-4-yl-4-oxo-4H-thiazol-5-ylidenemethyl)phenyl]piperidin-4-one (14g) 369.15 Thiazole, morpholine, piperidinone 2 donors, 5 acceptors 1.5
Methylofuran (MFR-a) 823.8 Formylated glutamic acid chains 8 donors, 12 acceptors -3.2

*LogP values estimated via computational methods.

Table 2. Crystallographic Tools for Structural Analysis

Software/Program Application Relevance to Target Compound
SHELXL Small-molecule refinement Refinement of bond/angle parameters
ORTEP-3 Thermal ellipsoid visualization 3D structure representation
PLATON Structure validation Detection of crystallographic errors

Preparation Methods

Cyclization Strategies

The triazatricyclo framework is synthesized via a [5.2.1.0⁴,¹⁰] decane intermediate, as demonstrated in the synthesis of analogous triazatricyclic systems. A triamine precursor, such as 2-amino-2-methyl-1,3-diaminopropane , undergoes cyclization with 2,5-hexanedione under acidic conditions (e.g., HCl in ethanol) to yield the tricyclic backbone. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, achieving yields of 65–72%.

Table 1 : Optimization of Cyclization Conditions

Catalyst Solvent Temperature (°C) Yield (%)
HCl Ethanol 80 72
H₂SO₄ Toluene 110 68
p-TsOH DCM 40 58

Steric effects from the methyl group at position 14 necessitate prolonged reaction times (24–48 hrs) to ensure complete cyclization.

Functionalization with Hydroxymethyl and Methyl Groups

The hydroxymethyl group at position 11 is introduced via Mannich reaction using formaldehyde and a secondary amine. Subsequent methylation at position 14 employs methyl iodide under basic conditions (K₂CO₃ in DMF), achieving >90% regioselectivity.

Sulfanyl-Morpholinylethanone Side Chain Installation

Thiolation of the Tricyclic Core

The sulfanyl group is introduced via nucleophilic aromatic substitution (SₙAr) at position 7. Treatment of the core’s nitro derivative with thiourea in DMF at 120°C generates the thiol intermediate, which is subsequently oxidized to the disulfide and reduced to the free thiol using LiAlH₄.

Coupling with Morpholinylethanone

The thiol reacts with 1-(morpholin-4-yl)-2-chloroethan-1-one in the presence of NaH (2 equiv) in THF, forming the thioether linkage. The reaction is exothermic and requires slow addition at 0°C to prevent oligomerization.

Table 2 : Thioether Coupling Optimization

Base Solvent Temp (°C) Yield (%)
NaH THF 0 → 25 78
K₂CO₃ Acetonitrile 60 65
DBU DCM 25 52

Stereochemical Considerations and Resolution

The tricyclic core exhibits axial chirality due to restricted rotation around the N–C bonds at positions 2 and 6. Diastereomers are separable via chiral HPLC using a cellulose-based column (Hexane:IPA 90:10). Enantiomeric excess (ee) >98% is achievable through recrystallization from ethyl acetate/hexane.

Scalability and Industrial Feasibility

Avoiding Hazardous Reagents

Industrial adaptations replace toxic chlorinated solvents (e.g., DCM) with methyl isobutyl ketone (MIBK) in oxidation steps, aligning with green chemistry principles. Phase-transfer catalysis (e.g., PEG-400) enhances reaction rates in biphasic systems.

Catalytic Hydrogenation

Nitro intermediates are reduced using Pd/C (5 wt%) under H₂ (50 psi) in ethanol, achieving >99% conversion without over-reduction.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Catalysts/Reagents : Triethylamine for deprotonation or acetic anhydride for acetylation .
  • Purification : Column chromatography (silica gel) or recrystallization from methanol/water mixtures to isolate high-purity crystals .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC .

Q. How should researchers approach structural characterization of this compound?

A combination of analytical techniques is critical:

  • X-ray crystallography : Resolve the tricyclic core and substituent orientations (e.g., methoxyphenyl and morpholine groups) .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm bond connectivity, particularly the sulfanyl-morpholino linkage .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition : Target kinases or proteases using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo toxicity data?

  • Metabolite profiling : Use LC-MS to identify toxic degradation products (e.g., oxidative metabolites) .
  • Orthogonal assays : Compare results from cell-based assays with ex vivo organoid models .
  • Computational modeling : Predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) and test bioactivity .
  • Docking studies : Perform molecular dynamics simulations to map binding interactions with target proteins (e.g., using AutoDock Vina) .
  • Crystallographic data : Compare X-ray structures of analogs to correlate conformational changes with activity .

Q. What methodologies are recommended for analyzing its stability and degradation pathways?

  • Forced degradation studies : Expose the compound to heat, light, and varying pH conditions, followed by HPLC-UV/MS analysis .
  • Kinetic stability assays : Monitor hydrolysis of the sulfanyl or morpholino groups in aqueous buffers .
  • Radical scavenging tests : Evaluate susceptibility to oxidative degradation using H2_2O2_2 or Fenton’s reagent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.